molecular formula C13H15NO2 B2357023 5-butyl-1H-indole-2-carboxylic Acid CAS No. 383132-43-2

5-butyl-1H-indole-2-carboxylic Acid

Cat. No.: B2357023
CAS No.: 383132-43-2
M. Wt: 217.268
InChI Key: QNWIFBVZIWKJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-butyl-1H-indole-2-carboxylic Acid is a unique chemical compound. Its linear formula is C13H15O2N1 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(O)C1=CC2=CC(C©CC)=CC=C2N1 . This indicates the presence of a carboxylic acid group attached to an indole ring, which itself is substituted with a butyl group.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Convenient Synthesis : The synthesis of tert-butyl esters of indole-5-carboxylic acid, closely related to 5-butyl-1H-indole-2-carboxylic acid, was developed using tert-butyl trichloroacetimidate (Fritsche, Deguara, & Lehr, 2006).

Medical and Biological Applications

  • Cancer Detection : A water-soluble near-infrared dye derived from a compound similar to this compound showed potential for cancer detection via optical imaging (Pham, Medarova, & Moore, 2005).

Synthetic Applications

  • Synthesis of Indole Derivatives : Indole-2-carboxylic acid derivatives, structurally related to this compound, have been synthesized, demonstrating their potential in creating new chemical entities (Raju et al., 2015).
  • Oligomerization of Indole Derivatives : Research on the oligomerization of indole derivatives, such as indole-5-carboxylic acid, points to the versatility of compounds related to this compound in chemical reactions (Mutulis et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Indole-5-carboxylic acid, a compound analogous to this compound, has been studied for its inhibitory action against corrosion in mild steel, indicating potential industrial applications (Quartarone, Bonaldo, & Tortato, 2006).

Safety and Hazards

The safety information available indicates that 5-butyl-1H-indole-2-carboxylic Acid may cause skin and eye irritation. It may also cause respiratory irritation. It is classified as an Eye Irritant 2 and Skin Irritant 2 according to the GHS classification .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of novel synthesis methods for indole derivatives, including 5-butyl-1H-indole-2-carboxylic Acid, is an area of ongoing research .

Properties

IUPAC Name

5-butyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-3-4-9-5-6-11-10(7-9)8-12(14-11)13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWIFBVZIWKJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.